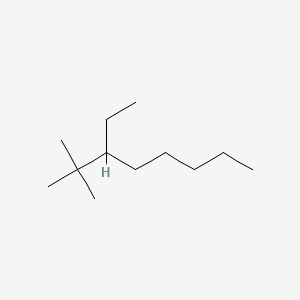

3-Ethyl-2,2-dimethyloctane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62183-95-3 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-2,2-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-8-9-10-11(7-2)12(3,4)5/h11H,6-10H2,1-5H3 |

InChI Key |

LIZQPVRBTUZZCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethyl-2,2-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Ethyl-2,2-dimethyloctane, a branched alkane with potential applications in various fields of chemical research. Due to the limited availability of direct synthesis data for this specific molecule, this document outlines a robust and well-established synthetic strategy based on the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1] The protocols and data presented herein are based on established principles and analogous reactions, providing a solid foundation for laboratory-scale synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₂H₂₆[2][3] |

| Molecular Weight | 170.33 g/mol [3][4] |

| CAS Registry Number | 62183-95-3[2][3] |

| IUPAC Name | This compound[3] |

| SMILES | CCCCCC(CC)C(C)(C)C[3] |

Proposed Synthetic Pathway: Grignard Reaction

The synthesis of this compound can be effectively achieved through a two-step process commencing with a Grignard reaction, followed by deoxygenation of the resulting tertiary alcohol. Grignard reagents, organomagnesium halides with the general formula RMgX, are potent nucleophiles and strong bases used to form new carbon-carbon bonds.[5]

The logical workflow for the proposed synthesis is depicted below.

Caption: Proposed synthetic workflow for this compound via a Grignard reaction and subsequent deoxygenation.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound.

Step 1: Synthesis of 3-Ethyl-2,2-dimethyl-3-octanol via Grignard Reaction

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

2,2-Dimethyl-3-octanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring to initiate the formation of the Grignard reagent (ethylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary and is exothermic. Maintain a gentle reflux by controlling the rate of addition.

-

Reaction with Ketone: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of 2,2-dimethyl-3-octanone in anhydrous diethyl ether dropwise to the Grignard reagent.

-

Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the reaction goes to completion. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to hydrolyze the magnesium alkoxide.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-ethyl-2,2-dimethyl-3-octanol.

Step 2: Deoxygenation of 3-Ethyl-2,2-dimethyl-3-octanol

A common method for the deoxygenation of tertiary alcohols is the Barton-McCombie deoxygenation.

Materials:

-

Crude 3-ethyl-2,2-dimethyl-3-octanol

-

Sodium hydride

-

Carbon disulfide

-

Methyl iodide

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Toluene

Procedure:

-

Formation of Xanthate Ester: Dissolve the crude 3-ethyl-2,2-dimethyl-3-octanol in anhydrous toluene. Add sodium hydride to deprotonate the alcohol. After the evolution of hydrogen ceases, add carbon disulfide, followed by methyl iodide to form the corresponding xanthate ester.

-

Radical Deoxygenation: To the solution of the xanthate ester, add tributyltin hydride and a catalytic amount of AIBN. Heat the reaction mixture to initiate the radical chain reaction.

-

Workup and Purification: After the reaction is complete (monitored by TLC or GC), concentrate the reaction mixture. Purify the crude product by column chromatography or distillation to obtain pure this compound.

Alternative Synthetic Approaches

While the Grignard reaction is a robust method, other synthetic strategies could also be employed.

-

Organocuprate Chemistry: The use of Gilman reagents (lithium dialkylcuprates) offers an alternative for forming carbon-carbon bonds.[6][7] For instance, a lithium di(pentyl)cuprate could potentially react with a suitable tertiary alkyl halide, although this is less common for highly branched alkanes.

-

Acid-Catalyzed Isomerization: On an industrial scale, branched alkanes like this compound can be synthesized through the acid-catalyzed isomerization of linear alkanes or from polyolefin feedstocks using catalysts such as sulfated zirconia-alumina.[8] This method typically produces a mixture of isomers.

Data Presentation

The following table summarizes expected data for the synthesis of this compound. Note that these are projected values based on similar reactions and would need to be confirmed experimentally.

| Parameter | Step 1: Grignard Reaction | Step 2: Deoxygenation | Overall |

| Reactant 1 | 2,2-Dimethyl-3-octanone | 3-Ethyl-2,2-dimethyl-3-octanol | - |

| Reactant 2 | Ethylmagnesium bromide | Tributyltin hydride | - |

| Product | 3-Ethyl-2,2-dimethyl-3-octanol | This compound | This compound |

| Typical Yield | 80-90% | 70-85% | 56-77% |

| Purity (Post-purification) | >95% | >98% | >98% |

| Analytical Techniques | ¹H NMR, ¹³C NMR, IR | ¹H NMR, ¹³C NMR, GC-MS | - |

Conclusion

This technical guide has detailed a feasible and robust synthetic route for this compound utilizing a Grignard reaction followed by a deoxygenation step. The provided experimental protocols are based on well-established organic chemistry principles and offer a clear pathway for researchers to synthesize this branched alkane. While alternative methods exist, the proposed Grignard-based synthesis provides a high degree of control and is well-suited for laboratory-scale production. The successful synthesis and characterization of this compound will enable further investigation into its properties and potential applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C12H26 | CID 53428783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Ethyl-2,3-dimethyloctane | C12H26 | CID 53428950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. homework.study.com [homework.study.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Buy this compound | 62183-95-3 [smolecule.com]

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-2,2-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-2,2-dimethyloctane, a branched alkane with the molecular formula C12H26. Due to the limited availability of specific experimental data for this particular isomer, this document leverages data from its linear counterpart, n-dodecane, and established principles of hydrocarbon chemistry to present a thorough profile. The guide covers physicochemical properties, synthesis, reactivity, and analytical characterization, making it a valuable resource for professionals in research and development.

Introduction

This compound is a saturated hydrocarbon belonging to the class of branched alkanes. With a molecular weight of approximately 170.33 g/mol , it is one of the numerous isomers of dodecane.[1] While alkanes are generally characterized by their low reactivity, their physical properties, such as boiling point and viscosity, are of significant interest in various applications, including fuels, lubricants, and as non-polar solvents. Understanding the specific properties of highly branched isomers like this compound is crucial for predicting their behavior in complex mixtures and for their potential synthesis and application in specialized fields.

Physicochemical Properties

For reference, the properties of the linear isomer, n-dodecane (C12H26), are provided in the table below. It is anticipated that this compound will have a boiling point lower than that of n-dodecane.

Table 1: Physicochemical Properties of this compound and n-Dodecane

| Property | This compound | n-Dodecane |

| Molecular Formula | C12H26 | C12H26[1] |

| Molecular Weight | 170.33 g/mol | 170.33 g/mol |

| Boiling Point | Estimated to be < 216.3 °C | 216.3 °C[2] |

| Melting Point | Not available | -9.6 °C[2] |

| Density | Estimated to be < 0.753 g/cm³ | 0.753 g/cm³[2] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents.[3] | Insoluble in water; Soluble in ethanol, ether, acetone, chloroform.[2][3] |

| CAS Number | 62183-95-3 | 112-40-3[4] |

Synthesis and Reactivity

Synthesis

Branched alkanes such as this compound are not typically synthesized on a laboratory scale due to the complexity and low selectivity of the reactions. Industrially, they are often obtained through the catalytic reforming or isomerization of straight-chain alkanes found in petroleum feedstocks.

A general conceptual pathway for the synthesis of a branched alkane is outlined below.

Experimental Protocol: Acid-Catalyzed Isomerization of Linear Alkanes (General Procedure)

-

Catalyst Preparation : A solid acid catalyst, such as a sulfated zirconia or a zeolite, is activated by calcination at high temperatures.

-

Reaction Setup : A high-pressure reactor is charged with the linear alkane feedstock (e.g., n-dodecane) and the activated catalyst.

-

Isomerization Reaction : The reactor is pressurized with an inert gas (e.g., nitrogen) and heated to a temperature typically ranging from 150 to 300 °C. The reaction is allowed to proceed for several hours with vigorous stirring.

-

Product Recovery : After cooling, the reactor is depressurized, and the liquid product is separated from the solid catalyst by filtration.

-

Purification : The resulting mixture of branched alkane isomers is then separated by fractional distillation based on their boiling point differences to isolate the desired isomer.

Reactivity

Alkanes are generally unreactive due to the strength and non-polar nature of their C-C and C-H single bonds. They do not react with common acids, bases, or oxidizing agents under normal conditions. However, they can undergo certain reactions under specific conditions, most notably combustion and free-radical halogenation.

3.2.1. Combustion

Like all hydrocarbons, this compound undergoes combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

C₁₂H₂₆ + 18.5 O₂ → 12 CO₂ + 13 H₂O + Heat

3.2.2. Free-Radical Halogenation

In the presence of ultraviolet (UV) light or high temperatures, alkanes can react with halogens (e.g., chlorine or bromine) in a free-radical substitution reaction. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The halogenation of a branched alkane like this compound would likely lead to a complex mixture of halogenated products due to the presence of primary, secondary, and tertiary hydrogens, with the tertiary hydrogens being the most reactive.

Analytical Characterization

The identification and characterization of this compound in a mixture of isomers would typically involve a combination of chromatographic and spectroscopic techniques.

Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : A dilute solution of the alkane mixture is prepared in a volatile organic solvent (e.g., hexane).

-

Gas Chromatography (GC) :

-

Injection : A small volume of the prepared sample is injected into the GC, where it is vaporized.

-

Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The separation of isomers is based on their boiling points and interactions with the stationary phase of the column. Branched alkanes generally have shorter retention times than their linear counterparts.

-

-

Mass Spectrometry (MS) :

-

Ionization : As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

-

Fragmentation : The high-energy ionization process causes the molecular ions to fragment in a predictable manner. For branched alkanes, fragmentation is most likely to occur at the branching points, leading to the formation of stable carbocations.

-

Detection : The mass-to-charge ratio (m/z) of the molecular ion and the fragment ions are detected, generating a mass spectrum that serves as a molecular fingerprint for identification.

-

Conclusion

This compound, as a highly branched C12 alkane, possesses chemical and physical properties that are of interest to various scientific and industrial sectors. While specific experimental data for this compound are scarce, a robust understanding of its characteristics can be derived from the established principles of hydrocarbon chemistry and by comparison with its linear isomer, n-dodecane. This guide provides a foundational understanding of its properties, potential synthesis, reactivity, and analytical characterization, serving as a valuable technical resource for researchers and professionals in the field. Further experimental investigation is warranted to precisely determine its physicochemical constants and to explore its potential applications.

References

A Technical Guide to the Physical Properties of 3-Ethyl-2,2-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,2-dimethyloctane is a branched-chain alkane with the molecular formula C₁₂H₂₆.[1][2] As an isomer of dodecane, its specific physical properties are determined by its molecular structure, which features an eight-carbon backbone with an ethyl group at the third position and two methyl groups at the second position. This document provides a summary of the known and predicted physical properties of this compound, outlines standard experimental protocols for their determination, and presents a conceptual workflow for its synthesis. As a simple saturated hydrocarbon, it does not participate in biological signaling pathways; therefore, the visualization provided illustrates a relevant chemical workflow.

Physical and Chemical Properties

Quantitative data for this compound is primarily based on computational models and estimations from chemical databases, as extensive experimental studies on this specific isomer are not widely published. The following table summarizes these properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Registry Number | 62183-95-3 | NIST, PubChem[1][2] |

| Boiling Point | Not available (estimated for isomers) | |

| Melting Point | Not available (estimated for isomers) | |

| Density | Not available (estimated for isomers) | |

| Refractive Index | Not available (estimated for isomers) |

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of a liquid alkane like this compound.

Boiling Point Determination (Distillation Method)

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The flask is heated gently using a heating mantle.

-

The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

-

The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This constant temperature is the boiling point.

-

Density Measurement (Pycnometer Method)

-

Objective: To determine the mass per unit volume of the substance.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and the stopper is inserted. Excess liquid will be expelled through the capillary.

-

The outside of the pycnometer is carefully cleaned and dried, and it is weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature, and weighed.

-

The density of the sample is calculated using the formula: Density_sample = (mass_sample / mass_water) * Density_water

-

Refractive Index Measurement (Abbe Refractometer)

-

Objective: To measure the extent to which light is bent when it passes through the substance.

-

Apparatus: Abbe refractometer, light source (typically a sodium lamp), and a constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the this compound sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is positioned.

-

The user looks through the eyepiece and adjusts the knob until the boundary between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The measurement is temperature-dependent and is typically reported at 20°C or 25°C.

-

Conceptual Synthesis Workflow

While specific synthesis routes for this compound are not detailed in the literature, a plausible method for creating such a branched alkane is through a Grignard reaction. The following diagram illustrates the logical workflow for a conceptual synthesis.

Caption: A conceptual workflow for the Grignard synthesis of this compound.

References

In-Depth Technical Guide: 3-Ethyl-2,2-dimethyloctane

CAS Number: 62183-95-3

This technical guide provides a comprehensive overview of 3-Ethyl-2,2-dimethyloctane, a branched alkane of interest to researchers and professionals in organic chemistry and drug development. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and includes essential safety and handling information.

Physicochemical Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26 and a molecular weight of 170.33 g/mol .[1] While extensive experimental data for this specific isomer is limited, the following table summarizes its known and computed properties.

| Property | Value | Source |

| CAS Number | 62183-95-3 | [1] |

| Molecular Formula | C12H26 | [1] |

| Molecular Weight | 170.33 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | Not available (estimated) | |

| Melting Point | Not available (estimated) | |

| Density | Not available (estimated) | |

| Refractive Index | Not available (estimated) |

Synthesis of this compound

A plausible and commonly employed method for the synthesis of highly branched alkanes such as this compound involves a Grignard reaction to create a tertiary alcohol, followed by dehydration and subsequent hydrogenation.

Experimental Protocol:

Part 1: Synthesis of 3-Ethyl-2,2-dimethyloctan-3-ol (Tertiary Alcohol)

-

Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. A solution of an appropriate alkyl halide (e.g., 1-bromopentane) in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (pentylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary and is characterized by the disappearance of the magnesium and the formation of a cloudy grey solution.

-

Reaction with Ketone: Once the Grignard reagent is formed, the flask is cooled in an ice bath. A solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether is added dropwise from the dropping funnel to the Grignard reagent with vigorous stirring.

-

Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 3-Ethyl-2,2-dimethyloctan-3-ol.

Part 2: Dehydration of 3-Ethyl-2,2-dimethyloctan-3-ol

-

The crude tertiary alcohol is mixed with a dehydrating agent such as anhydrous copper(II) sulfate or a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).

-

The mixture is heated to induce dehydration, which results in the formation of a mixture of isomeric alkenes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the alkene products are isolated by distillation or extraction.

Part 3: Hydrogenation of Alkenes

-

The mixture of alkenes is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

-

A catalytic amount of a hydrogenation catalyst, typically 10% palladium on carbon (Pd/C), is added to the solution.

-

The reaction mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred vigorously until the reaction is complete (as monitored by TLC or GC, showing the disappearance of the alkenes and the appearance of the alkane).

-

Purification: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The solvent is then removed under reduced pressure. The resulting crude this compound can be purified by fractional distillation or column chromatography to yield the final product of high purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

| Technique | Predicted Characteristics |

| ¹H NMR | Complex multiplets in the aliphatic region (approx. 0.8-1.5 ppm). Distinct signals for the terminal methyl groups and the ethyl group would be expected. |

| ¹³C NMR | Multiple signals in the aliphatic region (approx. 10-50 ppm). The number of signals would correspond to the number of chemically non-equivalent carbon atoms. |

| Mass Spec. | Molecular ion peak (M+) at m/z = 170. Characteristic fragmentation pattern involving the loss of alkyl groups (e.g., methyl, ethyl, pentyl). |

| IR Spec. | C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹. |

Safety and Handling

As with other branched alkanes, this compound is expected to be a flammable liquid. Appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use a fire extinguisher rated for flammable liquids (Class B).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Applications

Branched alkanes like this compound are primarily used in research and development. Their applications include:

-

Reference Standard: Used as a reference compound in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for the identification of components in complex hydrocarbon mixtures like petroleum fractions.

-

Fuel Research: Studied as a component of gasoline and other fuels to understand its combustion properties and impact on engine performance.

-

Organic Synthesis: May serve as a starting material or intermediate in the synthesis of more complex organic molecules.

References

An In-depth Technical Guide to 3-Ethyl-2,2-dimethyloctane

This technical guide provides a comprehensive overview of the branched alkane 3-Ethyl-2,2-dimethyloctane, tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and logical workflow visualizations.

Core Concepts: Structure and Properties

This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of an eight-carbon (octane) backbone, substituted with an ethyl group at the third carbon and two methyl groups at the second carbon.

The structural formula is as follows:

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the table below. This data is crucial for its application as a reference standard in analytical chemistry and for predicting its behavior in chemical reactions.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₂H₂₆ | [2] |

| Molecular Weight | 170.33 g/mol | [2] |

| CAS Number | 62183-95-3 | [2] |

| Canonical SMILES | CCCCCC(CC)C(C)(C)C | [1] |

| Boiling Point | Not experimentally available. Estimated from similar isomers to be in the range of 190-210 °C. | |

| Density | Not experimentally available. | |

| XLogP3 (Computed) | 5.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 6 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, reflecting standard practices in organic and analytical chemistry.

Synthesis Protocol: Grignard Reaction

A robust method for synthesizing sterically hindered alkanes like this compound is the Grignard reaction, followed by dehydration and hydrogenation. This two-step approach offers flexibility and is a foundational technique in organic synthesis.[3][4]

Objective: To synthesize this compound via the formation of a tertiary alcohol intermediate.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

2-Bromo-2-methylpropane (B165281) (tert-butyl bromide)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Pentane or Hexane for extraction

Procedure:

-

Preparation of Grignard Reagent (tert-butylmagnesium bromide):

-

All glassware must be rigorously flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small volume of anhydrous diethyl ether.

-

Prepare a solution of 2-bromo-2-methylpropane in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium. Initiation of the reaction is indicated by bubble formation and a gentle reflux. If the reaction does not start, a crystal of iodine or gentle warming may be used.[5]

-

Once initiated, add the remaining 2-bromo-2-methylpropane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone to form Tertiary Alcohol:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Add a solution of 3-nonanone in anhydrous diethyl ether dropwise to the stirred Grignard solution.

-

After addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly pouring the mixture over a stirred solution of crushed ice and saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-ethyl-2,2-dimethyl-3-nonanol.

-

-

Dehydration and Hydrogenation:

-

The crude tertiary alcohol is heated with a catalytic amount of strong acid (e.g., H₂SO₄) to induce dehydration, forming a mixture of alkenes (3-ethyl-2,2-dimethylnon-3-ene and isomers).

-

The resulting alkene mixture is dissolved in a suitable solvent like ethanol (B145695) or ethyl acetate.

-

A catalytic amount of 10% Pd/C is added.

-

The mixture is subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously until hydrogen uptake ceases.

-

The reaction mixture is filtered through Celite to remove the catalyst.

-

The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by fractional distillation.

-

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive analytical technique for the identification and quantification of volatile organic compounds like this compound.[6][7]

Objective: To confirm the identity and purity of synthesized this compound.

Instrumentation & Consumables:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890 GC with 5975C MS).[7]

-

Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[8]

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate (e.g., 1.2 mL/min).[8]

-

Sample: 1 mg/mL solution of the purified product in hexane.

-

Internal Standard (optional, for quantification): A deuterated alkane or a different, well-resolved alkane standard.[9]

GC-MS Parameters:

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless (or split 50:1 for concentrated samples)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: Hold at 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C[8]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

-

Mass Scan Range: m/z 40-400 amu.

Data Analysis:

-

Identification: The identity of the compound is confirmed by matching its retention time with that of a known standard (if available) and by comparing its mass spectrum with reference libraries (e.g., NIST). The mass spectrum of alkanes is characterized by fragmentation patterns with a series of peaks differing by 14 amu (CH₂).

-

Purity Assessment: The purity is determined by integrating the peak area of the target compound and expressing it as a percentage of the total integrated area of all peaks in the chromatogram (assuming similar response factors for impurities).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the logical workflows for the synthesis and analysis of this compound.

Caption: Logical workflow for the synthesis of this compound.

References

- 1. This compound | C12H26 | CID 53428783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. leah4sci.com [leah4sci.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. AMT - Determination of n-alkanes, polycyclic aromatic hydrocarbons and hopanes in atmospheric aerosol: evaluation and comparison of thermal desorption GC-MS and solvent extraction GC-MS approaches [amt.copernicus.org]

- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]

Unveiling the Elusive 3-Ethyl-2,2-dimethyloctane: A Review of its Natural Occurrence and Biosynthetic Postulates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence of 3-Ethyl-2,2-dimethyloctane. Despite extensive searches of chemical and biological databases, there is currently no documented evidence of the natural synthesis of this specific branched alkane in any organism. This guide will therefore address the absence of its known natural occurrence and, for comparative purposes, will focus on a structurally related, naturally occurring isomer, 3-ethyl-2,7-dimethyloctane (B1209469), which has been identified as a significant semiochemical in mice. Furthermore, this document will present a generalized experimental protocol for the extraction and analysis of branched alkanes from biological matrices and propose a hypothetical biosynthetic pathway for a generic dimethyloctane isomer, drawing parallels from established pathways of insect cuticular hydrocarbon biosynthesis.

Natural Occurrence of this compound: An Absence of Evidence

As of the latest review of scientific literature, this compound has not been identified as a naturally occurring compound. Investigations into the chemical composition of various plant essential oils, insect cuticular hydrocarbons, and mammalian pheromones have not revealed the presence of this specific isomer. Chemical databases such as PubChem and the NIST Chemistry WebBook list its chemical and physical properties but provide no information on its natural sources.

A Naturally Occurring Isomer: 3-Ethyl-2,7-dimethyloctane

In contrast to the subject of this guide, the isomer 3-ethyl-2,7-dimethyloctane has been identified as a naturally occurring compound with a defined biological role. It is a male-specific urinary sex pheromone in the house mouse (Mus musculus).[1][2] The production of this volatile compound is dependent on testosterone (B1683101) and it has been shown to attract female mice.[1] This finding underscores the importance of specific branching patterns in the biological activity of alkanes.

Table 1: Quantitative Data on the Naturally Occurring Isomer 3-Ethyl-2,7-dimethyloctane

| Property | Value/Description | Source Organism | Biological Role |

| IUPAC Name | 3-ethyl-2,7-dimethyloctane | Mus musculus (House mouse) | Male-specific urinary sex pheromone |

| Molecular Formula | C12H26 | Mus musculus | Attracts females |

| CAS Number | 62183-55-5 | Mus musculus | Testosterone-dependent production |

Experimental Protocols for the Analysis of Branched Alkanes

The following is a generalized protocol for the extraction and analysis of branched alkanes, such as dimethyloctane isomers, from a biological matrix, specifically adapted from methods used for insect cuticular hydrocarbons.

Extraction of Cuticular Hydrocarbons

-

Sample Collection: Collect individual organisms (e.g., insects) and, if necessary, separate by sex or age.

-

Solvent Extraction: Place the individual in a clean glass vial. Add a non-polar solvent such as hexane (B92381) or pentane (B18724) (typically 200-500 µL per insect).

-

Extraction Duration: Gently agitate the vial for 5-10 minutes to dissolve the cuticular lipids.

-

Sample Recovery: Carefully remove the organism from the vial. The remaining solvent contains the extracted hydrocarbons.

-

Concentration: The solvent can be evaporated under a gentle stream of nitrogen to concentrate the sample. The residue is then redissolved in a smaller, precise volume of solvent for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Inject a small volume (typically 1 µL) of the extract into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient is used to separate the compounds. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 320°C), and then hold for a period.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization is commonly used.

-

Detection: The mass spectrometer will detect the mass-to-charge ratio of the fragmented ions.

-

-

Data Analysis:

-

Identification: Individual compounds are identified by their mass spectra and retention times, which can be compared to spectral libraries and known standards.

-

Quantification: The relative abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram.

-

Hypothetical Biosynthesis of a Dimethyloctane Isomer

While the biosynthesis of this compound is unknown, a hypothetical pathway for a generic dimethyloctane isomer can be proposed based on the well-studied biosynthesis of methyl-branched cuticular hydrocarbons in insects.[3][4][5] This process originates from fatty acid synthesis, with modifications to incorporate methyl groups.

The key steps are:

-

Initiation: The synthesis begins with a starter unit, which could be a standard acetyl-CoA or a branched-chain acyl-CoA derived from amino acid catabolism.

-

Elongation and Branching: The carbon chain is elongated by the fatty acid synthase (FAS) complex. Methyl branches are introduced by the substitution of malonyl-CoA with methylmalonyl-CoA at specific elongation cycles. The timing of these substitutions determines the position of the methyl groups. For a dimethyloctane, two such substitutions would occur.

-

Reduction: The resulting very-long-chain acyl-CoA is then reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).

-

Decarbonylation: Finally, the aldehyde is converted to the corresponding alkane by an oxidative decarbonylase, which removes the carbonyl carbon.

References

- 1. 3-Ethyl-2,7-dimethyl octane, a testosterone dependent unique urinary sex pheromone in male mouse (Mus musculus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Ethyl-2,7-dimethyloctane | C12H26 | CID 537329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pnas.org [pnas.org]

An In-depth Technical Guide to the Isomers of 3-Ethyl-2,2-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,2-dimethyloctane, a saturated hydrocarbon with the chemical formula C₁₂H₂₆, is a member of the extensive family of dodecane (B42187) isomers. With 355 possible structural isomers, the dodecanes represent a significant area of study in organic chemistry, with applications ranging from fuel science to the synthesis of complex molecules in drug development.[1] The branched structure of these alkanes, such as in this compound, imparts distinct physicochemical properties compared to their linear counterpart, n-dodecane. These properties, including boiling point, melting point, and density, are critical for their separation, identification, and application in various chemical processes. This guide provides a comprehensive overview of this compound and its isomers, with a focus on their physical properties, synthetic methodologies, and the logical relationships between their structures.

Physicochemical Properties of Dodecane Isomers

The structural variations among dodecane isomers lead to significant differences in their physical properties. Generally, increased branching lowers the boiling point and melting point compared to the linear isomer, n-dodecane, due to reduced intermolecular van der Waals forces. The density of these alkanes also varies with their molecular structure. A summary of key physicochemical data for this compound and a selection of its isomers is presented below.

| Isomer | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| This compound | C₁₂H₂₆ | 196[2] | -50.8 (estimate)[2] | 0.7546[2] |

| n-Dodecane | C₁₂H₂₆ | 215-217[3][4] | -9.6[3][4] | 0.75[3][4] |

| 2-Methylundecane (B1362468) | C₁₂H₂₆ | 210[5] | -46.8[5] | 0.74 |

| 3-Methylundecane (B86300) | C₁₂H₂₆ | 211[6] | -58[7] | 0.749[7] |

| 2,2,4,6,6-Pentamethylheptane | C₁₂H₂₆ | 177.65[8] | -67[8] | 0.7487[8] |

Experimental Protocols: Synthesis of Branched Alkanes

The synthesis of highly branched alkanes like this compound often employs organometallic reactions to construct the carbon skeleton. The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it well-suited for this purpose. A general and adaptable two-step protocol for the synthesis of a branched alkane such as this compound is detailed below.

Proposed Synthesis of this compound via Grignard Reaction

This synthesis involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is subsequently deoxygenated to yield the target alkane.

Step 1: Synthesis of 3-Ethyl-2,2-dimethyl-3-octanol (Tertiary Alcohol Intermediate)

-

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a small crystal of iodine.

-

Prepare a solution of 1-bromopentane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 1-bromopentane solution to the magnesium turnings to initiate the formation of the Grignard reagent (pentylmagnesium bromide). The disappearance of the iodine color and gentle reflux indicate the start of the reaction.

-

Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Prepare a solution of 3,3-dimethyl-2-hexanone in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-ethyl-2,2-dimethyl-3-octanol.

-

Step 2: Deoxygenation of 3-Ethyl-2,2-dimethyl-3-octanol to this compound

-

Materials:

-

Crude 3-Ethyl-2,2-dimethyl-3-octanol

-

Thionyl chloride

-

Pyridine

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

-

-

Procedure:

-

The crude tertiary alcohol is first converted to the corresponding alkyl chloride by reaction with thionyl chloride in the presence of pyridine.

-

The resulting crude 3-chloro-3-ethyl-2,2-dimethyloctane is then subjected to catalytic hydrogenation.

-

Dissolve the crude alkyl chloride in ethanol in a hydrogenation apparatus.

-

Add a catalytic amount of 10% palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere until the reaction is complete (as monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude alkane.

-

Purify the product by fractional distillation to yield pure this compound.

-

Visualizations

Isomeric Relationships of Dodecane

The following diagram illustrates the structural relationship between this compound and some of its isomers. While all share the same molecular formula (C₁₂H₂₆), their different branching patterns lead to the distinct physical properties outlined in the table above.

Caption: Structural isomers of Dodecane (C₁₂H₂₆).

Experimental Workflow for the Synthesis of this compound

The logical flow of the proposed Grignard synthesis of this compound is depicted in the following workflow diagram.

Caption: Workflow for the synthesis of this compound.

References

- 1. webqc.org [webqc.org]

- 2. lookchem.com [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 112-40-3 CAS MSDS (Dodecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-methylundecane [chemister.ru]

- 6. 3-methyl undecane, 1002-43-3 [thegoodscentscompany.com]

- 7. 3-methylundecane [stenutz.eu]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

An In-depth Technical Guide to the Thermodynamic Properties of 3-Ethyl-2,2-dimethyloctane

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-2,2-dimethyloctane is a saturated, branched-chain alkane with the chemical formula C₁₂H₂₆. As with other hydrocarbon isomers, its thermodynamic properties are crucial for applications in chemical engineering, fuel development, and materials science. These properties, including enthalpy of formation, entropy, and heat capacity, govern the molecule's behavior in chemical reactions, phase transitions, and energy transfer processes. Due to the vast number of alkane isomers, comprehensive experimental data is often unavailable for every specific structure. Therefore, a combination of experimental techniques for key compounds and robust computational and estimation methods is typically employed to characterize a substance like this compound.

Molecular Identifiers and Computed Properties

A summary of the basic molecular identifiers and computationally derived properties for this compound is provided below. These values are useful for computational modeling and substance registration.

| Property | Value

Technical Guide: Safety and Handling of 3-Ethyl-2,2-dimethyloctane

Disclaimer: This document has been compiled to provide a comprehensive overview of the safety and handling procedures for 3-Ethyl-2,2-dimethyloctane. Due to a lack of specific safety and toxicological data for this compound, the information presented herein is largely extrapolated from data on structurally similar alkanes (C12H26 isomers) and general guidelines for volatile, flammable hydrocarbons. This guide is intended for use by trained professionals in research and development settings. All users must conduct a thorough risk assessment before handling this chemical and adhere to all institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

A clear identification of this compound is crucial for ensuring proper handling and safety measures. The table below summarizes its key identifiers and computed physical properties.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 62183-95-3[1][2] |

| Molecular Formula | C12H26[1][2] |

| Molecular Weight | 170.33 g/mol [1][2] |

| Computed Boiling Point | Data not readily available; expected to be similar to other C12H26 isomers (e.g., n-dodecane at 216 °C) |

| Computed Flash Point | Data not readily available; likely to be classified as a flammable or combustible liquid. For comparison, n-dodecane has a flash point of 71°C. |

| Computed Density | Data not readily available |

| Vapor Pressure | Data not readily available |

| Solubility | Insoluble in water; soluble in organic solvents |

Hazard Identification and GHS Classification (Predicted)

While a specific GHS classification for this compound is not available, based on the properties of similar alkanes, it is prudent to handle it as a hazardous substance. The following table outlines the predicted GHS classification.

| Hazard Class | Category | Hazard Statement (Predicted) | Pictogram | Signal Word |

| Flammable Liquids | Category 3 or 4 | H226: Flammable liquid and vapor or H227: Combustible liquid | GHS02 (Flame) | Warning |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways | GHS08 (Health Hazard) | Danger |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H336: May cause drowsiness or dizziness | GHS07 (Exclamation Mark) | Warning |

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with flammable and volatile organic compounds.

Engineering Controls

Proper engineering controls are the primary line of defense in minimizing exposure risk.

Caption: Hierarchy of engineering controls for handling this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 certified). A face shield should be worn when there is a risk of splashing. | Protects against splashes and vapors. |

| Hand Protection | Chemical-resistant gloves (Nitrile or Viton® are recommended for incidental contact). Inspect gloves before each use. | Prevents skin contact and absorption. |

| Body Protection | Flame-retardant lab coat. Closed-toe shoes made of a non-porous material. | Protects skin from accidental spills and potential flash fires. |

| Respiratory Protection | Not generally required for small-scale use in a properly functioning chemical fume hood. If working outside a fume hood or with large quantities, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Protects against inhalation of harmful vapors. |

Storage Requirements

Proper storage is critical to prevent fire and other hazards.[3][4]

-

Containers: Store in tightly closed, properly labeled containers.

-

Location: Store in a well-ventilated, cool, dry area away from direct sunlight and heat sources.[5][6]

-

Cabinets: Utilize approved flammable liquid storage cabinets.[3][4][6]

-

Separation: Keep away from incompatible materials such as oxidizing agents.[7]

Emergency Procedures

A clear and practiced emergency plan is vital for responding to incidents involving flammable liquids.

First Aid Measures

The following first aid measures are based on general procedures for hydrocarbon exposure.[8][9][10]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Leak Response

In the event of a spill, follow a structured response plan to mitigate the hazard.

Caption: Workflow for responding to a spill of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[11] Water spray can be used to cool fire-exposed containers, but a direct water jet may spread the flammable liquid.[12][13]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.[12]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[11]

Toxicological Information (Predicted)

No specific toxicological data for this compound has been found. The following information is based on the general toxicology of C12 alkanes and other volatile hydrocarbons.

-

Acute Toxicity: Likely to have low acute toxicity via dermal and oral routes, but inhalation of high concentrations of vapor may cause central nervous system depression with symptoms such as headache, dizziness, drowsiness, and nausea.[8]

-

Aspiration Hazard: Aspiration into the lungs during ingestion or vomiting can cause chemical pneumonitis, which can be fatal.[8] This is a primary concern for liquid hydrocarbons.

-

Skin and Eye Irritation: Expected to cause skin irritation upon prolonged or repeated contact.[8] Direct contact with the liquid or high concentrations of vapor may cause eye irritation.

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available. Generally, non-aromatic alkanes are not classified as carcinogens.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all contaminated materials (e.g., absorbent pads, gloves, empty containers) in a designated, clearly labeled hazardous waste container.

-

Disposal Regulations: Dispose of contents and container in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain.

Experimental Protocols

No specific experimental protocols involving this compound were found in the public domain. Researchers developing protocols should incorporate the safety and handling procedures outlined in this guide into their standard operating procedures (SOPs). This includes conducting all manipulations within a chemical fume hood, using appropriate PPE, and having a clear emergency response plan.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C12H26 | CID 53428783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ushazmatstorage.com [ushazmatstorage.com]

- 4. calpaclab.com [calpaclab.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Flammable and Combustible Liquids Storage Requirements [blink.ucsd.edu]

- 7. actenviro.com [actenviro.com]

- 8. Hydrocarbon Poisoning - Injuries and Poisoning - MSD Manual Consumer Version [msdmanuals.com]

- 9. Hydrocarbon Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]

- 10. Quick Facts:Hydrocarbon Poisoning - Merck Manual Consumer Version [merckmanuals.com]

- 11. phoenix.gov [phoenix.gov]

- 12. hazmatnation.com [hazmatnation.com]

- 13. Exponent: Making Work Around Flammable and Combustible Liquids Safer [exponent.com]

Methodological & Application

Application Notes and Protocols for 3-Ethyl-2,2-dimethyloctane as a Solvent

Disclaimer: The following application notes and protocols are hypothetical and based on the general physicochemical properties of branched alkanes. Due to a lack of specific published experimental data on the use of 3-Ethyl-2,2-dimethyloctane as a solvent, these recommendations should be considered theoretical. Researchers should conduct their own validation experiments to determine the suitability of this solvent for their specific applications.

Introduction

This compound (C₁₂H₂₆) is a branched-chain alkane with potential as a non-polar, high-boiling point solvent for specialized applications in research, chemical synthesis, and drug development.[1][2] Alkanes are known for their ability to dissolve non-polar and weakly polar organic compounds.[3][4] The branched structure of this compound may offer different solubility characteristics and physical properties compared to its straight-chain isomer, n-dodecane. This document provides an overview of its potential applications and generalized protocols for its use.

Physicochemical Properties

A summary of the known and estimated physical and chemical properties of this compound is presented below, alongside data for common laboratory solvents for comparison.

| Property | This compound | n-Hexane | Toluene (B28343) | Dichloromethane |

| Molecular Formula | C₁₂H₂₆[1][2] | C₆H₁₄ | C₇H₈ | CH₂Cl₂ |

| Molecular Weight ( g/mol ) | 170.33[1][2] | 86.18 | 92.14 | 84.93 |

| CAS Number | 62183-95-3[1][2] | 110-54-3 | 108-88-3 | 75-09-2 |

| Boiling Point (°C) | ~196 (estimated for a similar isomer)[5] | 69 | 111 | 40 |

| Melting Point (°C) | ~-50.8 (estimated for a similar isomer)[5] | -95 | -95 | -96.7 |

| Density (g/mL) | ~0.7546 (estimated for a similar isomer)[5] | 0.655 | 0.867 | 1.33 |

| Solubility in Water | Insoluble[3][4] | Insoluble | Insoluble | Slightly Soluble |

| Polarity | Non-polar[3] | Non-polar | Non-polar | Polar aprotic |

Potential Applications

Based on its non-polar nature and high boiling point, this compound could be a suitable solvent for the following applications:

-

Solvent for Non-Polar Compounds: It is expected to be a good solvent for fats, oils, waxes, and other highly non-polar organic molecules.[3] This makes it potentially useful for extraction and purification processes in natural product chemistry and lipidomics.

-

High-Temperature Reactions: Its high boiling point makes it a candidate for organic reactions requiring elevated temperatures where more volatile solvents like hexane (B92381) or toluene would require specialized equipment to prevent evaporation.

-

Inert Reaction Medium: As a saturated alkane, it is chemically inert and suitable for reactions involving highly reactive reagents that would otherwise react with more functionalized solvents.

-

Gas Chromatography (GC) Solvent: High molecular weight alkanes can be used as solvents in GC, particularly for the analysis of semi-volatile compounds.[6] Its low volatility can be advantageous in preventing sample evaporation during storage and analysis.[6]

Experimental Protocols

The following are generalized protocols. Specific parameters should be optimized for each application.

Protocol for Solubility Screening of a Non-Polar Drug Candidate

This protocol outlines a general procedure for determining the solubility of a non-polar drug candidate in this compound.

Caption: Workflow for determining the solubility of a non-polar compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the non-polar drug candidate to a known volume of this compound in a sealed vial.

-

Equilibration: Place the vial in a temperature-controlled shaker or incubator (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

Separation of Solid: Remove the vial and allow it to stand for any undissolved solid to settle. Alternatively, centrifuge the solution or filter it through a solvent-resistant filter (e.g., PTFE).

-

Sample Collection: Carefully transfer a precise volume of the clear supernatant to a pre-weighed vial.

-

Solvent Evaporation: Evaporate the this compound from the vial. Due to its high boiling point, this may require heating under a gentle stream of nitrogen or using a vacuum oven.

-

Quantification: Once the solvent is completely removed, weigh the vial containing the dried drug candidate.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Weight of dried drug candidate (mg)) / (Volume of supernatant taken (mL))

Protocol for a High-Temperature Organic Synthesis (Hypothetical Example: Suzuki Coupling)

This protocol describes the hypothetical use of this compound as a solvent for a high-temperature Suzuki coupling reaction.

Caption: Workflow for a high-temperature Suzuki coupling reaction.

Methodology:

-

Reactant Setup: In a reaction vessel equipped with a condenser and magnetic stirrer, combine the aryl halide (1 equivalent), boronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a suitable base (e.g., K₂CO₃, 2 equivalents).

-

Solvent Addition: Add a sufficient volume of this compound to dissolve the reactants and allow for efficient stirring.

-

Reaction Conditions: Heat the reaction mixture to the target temperature (e.g., 120-150°C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent immiscible with the alkane (e.g., ethyl acetate) to extract the product. The aqueous layer will dissolve the inorganic salts.

-

Extraction: Separate the organic layer. Wash it with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition.[8] Use non-sparking tools when handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Logical Relationships in Solvent Selection

The decision to use a specialized solvent like this compound is based on a hierarchy of considerations.

Caption: Decision tree for selecting this compound as a solvent.

References

- 1. This compound | C12H26 | CID 53428783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

Application Notes and Protocols for the Gas Chromatographic Analysis of 3-Ethyl-2,2-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 3-Ethyl-2,2-dimethyloctane using gas chromatography (GC). Given that this specific branched alkane is often a component in complex hydrocarbon mixtures, such as gasoline and other petroleum-based products, the methodologies presented here are based on the principles of Detailed Hydrocarbon Analysis (DHA).

Introduction

This compound is a C12 branched alkane. Its analysis by gas chromatography is relevant in the petroleum industry for fuel characterization, in environmental analysis for the detection of contaminants, and potentially in drug development as a reference compound or an impurity. Gas chromatography is the ideal technique for separating and quantifying such volatile compounds. The elution of this compound is primarily governed by its boiling point and its interaction with the stationary phase of the GC column.

Data Presentation

For the purpose of method development and compound identification, a mixture of n-alkanes should be analyzed to determine the retention indices of the components of a sample.

Table 1: Estimated Retention Data for this compound and Related Compounds

| Compound | Molecular Formula | Stationary Phase Type | Estimated Kovats Retention Index (I) |

| n-Decane | C10H22 | Standard Non-Polar | 1000 |

| 3-Ethyl-2,2-dimethylhexane | C10H22 | Standard Non-Polar | 902 |

| n-Dodecane | C12H26 | Standard Non-Polar | 1200 |

| This compound | C12H26 | Standard Non-Polar | ~1150 - 1190 |

| n-Tridecane | C13H28 | Standard Non-Polar | 1300 |

Note: The estimated Kovats Retention Index for this compound is an approximation based on its structure and the known values of related compounds. Actual values must be determined experimentally.

Experimental Protocols

The following protocols are representative methods for the analysis of this compound in a complex hydrocarbon mixture, such as in gasoline analysis or detailed hydrocarbon analysis.

Protocol 1: General Purpose Screening by GC-FID

This protocol is suitable for the routine analysis and quantification of this compound in relatively clean matrices.

Instrumentation:

-

Gas Chromatograph with Flame Ionization Detector (FID)

-

Capillary Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Autosampler

Reagents and Standards:

-

Helium (carrier gas), high purity (99.999%)

-

Hydrogen (FID fuel gas), high purity

-

Air (FID oxidant gas), high purity

-

Nitrogen (makeup gas, optional), high purity

-

Solvent for sample dilution (e.g., hexane (B92381) or pentane, GC grade)

-

n-Alkane standard mix (e.g., C8-C20) for retention index calculation

-

(Optional) this compound analytical standard

Procedure:

-

Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., hexane) to a concentration appropriate for GC analysis (typically in the ppm range).

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes

-

Ramp: 5 °C/min to 250 °C

-

Hold at 250 °C for 10 minutes

-

-

Detector Temperature (FID): 300 °C

-

FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (N2): 25 mL/min

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Identify the peak corresponding to this compound by comparing its retention time with that of a standard, or by calculating its Kovats Retention Index and comparing it to the estimated value.

-

Quantify the amount of this compound using a calibration curve prepared from analytical standards.

-

Protocol 2: Detailed Hydrocarbon Analysis (DHA) by GC-MS

This protocol is suitable for the identification and quantification of this compound in complex matrices, such as gasoline, where co-elution is likely. The mass spectrometer provides definitive identification.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness (a longer column is recommended for better resolution in complex mixtures)

-

Autosampler

Reagents and Standards:

-

As per Protocol 1, with Helium as the required carrier gas for MS.

Procedure:

-

Sample Preparation: As described in Protocol 1.

-

GC-MS Conditions:

-

GC Conditions:

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL

-

Split Ratio: 100:1

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 35 °C, hold for 10 minutes

-

Ramp: 2 °C/min to 200 °C

-

Ramp: 10 °C/min to 300 °C, hold for 5 minutes

-

-

-

MS Conditions:

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Scan Speed: >1000 amu/s

-

-

-

Data Analysis:

-

Identify this compound by its retention index and by comparing its mass spectrum with a reference library (e.g., NIST). The expected molecular ion would be at m/z 170.33, although it may be of low abundance. Characteristic fragment ions for branched alkanes should be used for confirmation.

-

Quantification can be performed using the total ion chromatogram (TIC) or by extracting specific ion chromatograms for better selectivity.

-

Mandatory Visualizations

Caption: Experimental workflow for the GC analysis of this compound.

Caption: Logical relationships of factors affecting GC separation of branched alkanes.

Application Notes and Protocols: 3-Ethyl-2,2-dimethyloctane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,2-dimethyloctane is a highly branched saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1] As an alkane, it is characterized by its relative inertness due to the presence of only strong, nonpolar carbon-carbon and carbon-hydrogen single bonds.[2] Consequently, its applications in multi-step organic synthesis as a starting material for complex molecule construction are limited. However, its specific structural features make it relevant in other areas of organic chemistry, particularly in fuel science and as a potential, though not widely documented, reference compound. This document outlines the primary methodologies for its synthesis and discusses its potential applications based on the general reactivity of highly branched alkanes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆ | [1] |

| Molecular Weight | 170.33 g/mol | [1] |

| CAS Registry Number | 62183-95-3 | [1] |

| IUPAC Name | This compound | [1] |

| XLogP3-AA | 6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

Key Applications in Organic Chemistry

While not a common building block in traditional organic synthesis, this compound and similar branched alkanes have applications in several specialized areas:

-

Fuel Additives: Highly branched alkanes are prized components of gasoline due to their high octane (B31449) ratings, which prevent engine knocking.[3] The compact, branched structure of this compound leads to more stable carbocation intermediates during combustion, resulting in smoother burning.[4]

-

Reference Standards: Due to its well-defined structure and physical properties, it can serve as a reference standard in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of complex hydrocarbon mixtures like gasoline.

-

Precursor in Cracking and Isomerization: In petroleum refining, alkanes like this compound can be subjected to catalytic cracking to produce smaller, more valuable alkanes and alkenes, or they can be isomerized to other C₁₂ isomers.[5][6]

-

Inert Solvent: Like other alkanes, it is a nonpolar solvent and could be used for reactions involving nonpolar reagents, although more common and less expensive alkanes are typically used.

Experimental Protocols

Protocol 1: Synthesis via Acid-Catalyzed Isomerization of Linear Alkanes

The industrial synthesis of branched alkanes like this compound often involves the isomerization of linear or less-branched alkanes over an acid catalyst. This process is central to improving the octane number of gasoline.

Objective: To produce a mixture of branched alkanes, including this compound, from a linear alkane feedstock.

Materials:

-

n-Dodecane (as a representative linear alkane)

-

Solid acid catalyst (e.g., sulfated zirconia or a zeolite like H-ZSM-5)

-

High-pressure reactor

-

Gas chromatograph (GC) for product analysis

Procedure:

-

The solid acid catalyst is activated by heating under a flow of inert gas.

-

The high-pressure reactor is charged with the activated catalyst.

-

Liquid n-dodecane is fed into the reactor.

-

The reactor is heated to a temperature between 150°C and 250°C and pressurized with hydrogen (to suppress cracking side reactions).

-

The reaction is allowed to proceed for a set period, with samples taken periodically for analysis.

-

The product stream is cooled, and the liquid products are collected.

-

The product mixture is analyzed by GC to determine the distribution of isomers.

Expected Outcome: The product will be a complex mixture of C₁₂ alkane isomers, with an increased proportion of branched alkanes, including this compound. The exact composition will depend on the catalyst and reaction conditions.

Protocol 2: Free-Radical Halogenation (A Representative Reaction)

While not a common synthetic route from this compound, halogenation is a classic reaction of alkanes and illustrates its potential reactivity under specific conditions. Free-radical bromination is generally more selective than chlorination for the most substituted carbon.[7]

Objective: To perform a representative halogenation reaction on a branched alkane.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) as solvent

-

A radical initiator (e.g., benzoyl peroxide)

-

UV lamp or heat source

Procedure:

-

In a round-bottom flask, dissolve this compound in CCl₄.

-

Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

The flask is equipped with a condenser and stirred.

-

The reaction mixture is either heated to reflux or irradiated with a UV lamp to initiate the reaction.

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration.

-